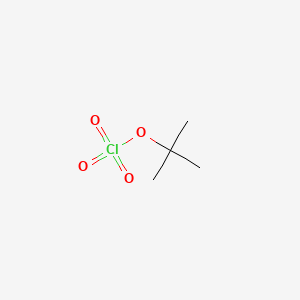

tert-Butyl perchlorate

Description

Contextualization within Covalent Organic Perchlorate (B79767) Chemistry Research

Covalent organic perchlorates are a relatively little-investigated class of compounds known for their interesting and often energetic properties. scispace.comresearchgate.netresearchgate.net They are esters of perchloric acid and are distinct from ionic perchlorates, where the perchlorate ion (ClO₄⁻) exists as a counterion to a cation. wikipedia.org The nature of the organic group covalently bonded to the perchlorate moiety significantly influences the compound's stability and reactivity.

The tert-butyl group, with its tertiary carbon center, imparts specific characteristics to the perchlorate ester. The steric bulk of the tert-butyl group can influence reaction pathways and product distributions. For instance, in reactions with nucleophiles, the sterically hindered nature of the carbon atom attached to the perchlorate can favor elimination reactions over substitution. thieme-connect.com Furthermore, the electronic effects of the tert-butyl group, an electron-donating group, can impact the stability of potential carbocation intermediates formed during reactions.

Historical Evolution of Academic Inquiry into Alkyl Perchlorate Compounds

The investigation of alkyl perchlorate compounds has a history marked by caution due to their potential instability and explosive nature. wikipedia.orgdtic.mil Early research focused on the synthesis and basic characterization of simple alkyl perchlorates. A common synthetic route involves the reaction of an alkyl halide with silver perchlorate. at.uaat.ua For example, methyl perchlorate can be prepared by treating iodomethane (B122720) with a solution of silver perchlorate in benzene (B151609). wikipedia.org

Over time, research expanded to explore the reactivity of these compounds. It was discovered that alkyl perchlorates are potent alkylating agents. at.uarsc.org For instance, tert-butyl perchlorate has been shown to alkylate aromatic compounds like benzene and phenol. at.uarsc.org The solvolysis of alkyl perchlorates, particularly tertiary ones like this compound, has also been a subject of study, with the nature of the counterion and solvent significantly influencing the reaction products. acs.orgwhiterose.ac.ukresearchgate.net The development of spectroscopic techniques has allowed for more detailed characterization of these compounds. researchgate.net

Contemporary Research Imperatives and Future Directions for this compound Systems

Current research on this compound and related systems is driven by several imperatives. A key area of interest is understanding and controlling their reactivity for synthetic applications. The ability of this compound to act as a source of the tert-butyl cation under certain conditions makes it a potentially useful reagent in organic synthesis. researchgate.net However, its inherent instability necessitates the development of safer and more controlled reaction conditions.

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring new and safer methods for the synthesis of this compound and other tertiary alkyl perchlorates is crucial for their broader application. This may involve the use of novel activating agents or reaction media. researchgate.net

Mechanistic Studies: A deeper understanding of the reaction mechanisms of this compound, including solvolysis and reactions with various nucleophiles, is needed. acs.orgwhiterose.ac.uk This will enable better prediction and control of reaction outcomes.

Computational Modeling: The use of computational chemistry to model the structure, stability, and reactivity of this compound can provide valuable insights and guide experimental work. researchgate.net

Applications in Materials Science: The energetic properties of perchlorate-containing compounds suggest potential applications in the development of new energetic materials, although significant safety challenges must be addressed. at.uaresearchgate.net

Interactive Data Table: Properties of Selected Perchlorate Compounds

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C₄H₉ClO₄ | 156.56 nih.gov | Tertiary alkyl perchlorate, potent alkylating agent. at.uarsc.org |

| Methyl perchlorate | CH₃ClO₄ | 114.48 wikipedia.org | Simple alkyl perchlorate, highly energetic and toxic. wikipedia.org |

| Silver perchlorate | AgClO₄ | 207.32 | Common reagent for the synthesis of organic perchlorates. at.uaat.ua |

| Ammonium (B1175870) perchlorate | NH₄ClO₄ | 117.49 ca.gov | Widely used as an oxidizer in solid rocket propellants. ca.gov |

| Perchloric acid | HClO₄ | 100.46 ca.gov | Strong acid and powerful oxidizing agent, especially when hot and concentrated. ca.govacs.org |

Properties

CAS No. |

6380-69-4 |

|---|---|

Molecular Formula |

C4H9ClO4 |

Molecular Weight |

156.56 g/mol |

IUPAC Name |

tert-butyl perchlorate |

InChI |

InChI=1S/C4H9ClO4/c1-4(2,3)9-5(6,7)8/h1-3H3 |

InChI Key |

AFSIIZRPQXBCFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation

Strategic Approaches for the Synthesis of tert-Butyl Perchlorate (B79767) and Related Organic Perchlorate Esters

The creation of organic perchlorate esters, including tert-butyl perchlorate, involves several strategic synthetic routes. These methods range from traditional esterification to reactions utilizing specific anion sources and novel catalytic pathways.

The synthesis of tert-butyl esters can be achieved through various methods, including reactions of carboxylic acids or their derivatives with tert-butanol (B103910). google.com However, conventional methods for creating hindered tertiary esters can be challenging. For instance, the preparation of tert-butyl p-toluate (B1214165) was not successful using a standard method involving the acid chloride and tert-butyl alcohol. orgsyn.org An alternative, effective method for synthesizing esters of aromatic acids and hindered tertiary alcohols involves the use of lithium alkoxides. orgsyn.org

Another approach involves the use of anhydrides. For example, lithium perchlorate and acetic anhydride (B1165640) have been used as key additives in multicomponent reactions to yield specific adducts. nih.gov In some cases, the addition of acetic anhydride improved reaction yields and allowed for lower reaction temperatures. nih.gov The reaction of tert-butyl esters with thionyl chloride at room temperature can also produce acid chlorides in high yields. nih.gov

A common and effective method for preparing covalent alkyl perchlorate esters involves the reaction of an alkyl halide with silver perchlorate. dtic.mil This reaction proceeds by precipitating the silver halide, leaving the alkyl perchlorate ester in solution. This general method has been used to prepare previously unreported n-amyl, n-hexyl, n-heptyl, and n-octyl perchlorates from their corresponding alkyl iodides. dtic.mil The synthesis is typically carried out in a non-polar solvent like n-pentane. dtic.mil

The precursors for this type of synthesis are the corresponding tert-butyl halide (e.g., tert-butyl chloride, bromide, or iodide) and a suitable perchlorate salt. Silver perchlorate is frequently used due to the low solubility of the resulting silver halide (AgCl, AgBr, AgI), which drives the reaction forward. dtic.mil Other perchlorate salts, such as tetra-n-butylammonium perchlorate, are also utilized in organic chemistry, often as electrolytes in non-aqueous electrochemistry. mdpi.comresearchgate.net The synthesis of tert-butyl chloride itself can be accomplished by reacting tert-butyl alcohol with concentrated hydrochloric acid. orgsyn.org

| Alkyl Group | Alkyl Halide Precursor | Perchlorate Source | Solvent | Yield of Precipitated AgI (%) | Recovered Yield of Ester (%) |

|---|---|---|---|---|---|

| n-Amyl | n-Amyl Iodide | Silver Perchlorate | n-Pentane | 90-95 | 60-75 |

| n-Hexyl | n-Hexyl Iodide | Silver Perchlorate | n-Pentane | 90-95 | 60-75 |

| n-Heptyl | n-Heptyl Iodide | Silver Perchlorate | n-Pentane | 90-95 | 60-75 |

| n-Octyl | n-Octyl Iodide | Silver Perchlorate | n-Pentane | 90-95 | 60-75 |

While much of the recent catalyst discovery in perchlorate chemistry has focused on the reduction and destruction of perchlorate for environmental remediation, some findings have broader implications for understanding perchlorate reactivity. sciencedaily.comescholarship.org For instance, catalysts composed of palladium and rhenium on activated carbon have been developed to remove oxygen atoms from the perchlorate molecule. sciencedaily.com Bioinspired catalysts have also been created to improve stability and activity in perchlorate reduction. nih.govacs.org

In the realm of synthesis, acridinium (B8443388) perchlorates have been identified as effective photocatalysts. acs.org It was discovered that trace chloride anions originating from acridinium perchlorate salts, when paired with redox mediators, exhibit remarkable capabilities in hydrogen atom transfer (HAT) catalysis. acs.org This system allows for the efficient activation of a diverse range of unactivated C-H bonds. acs.org Furthermore, the use of lithium perchlorate as a Lewis acid additive has been shown to facilitate Mannich-type reactions, suppressing side reactions and improving the yield of the desired adducts. nih.gov

Mechanistic Investigations of this compound Formation and Transformation

The formation of this compound from a tert-butyl precursor and a perchlorate salt is expected to proceed through a mechanism that accounts for the tertiary nature of the alkyl group.

The reaction to form a tert-butyl ester from a tert-butyl halide precursor is anticipated to follow a unimolecular nucleophilic substitution (SN1) mechanism. libretexts.orgrsc.org This mechanism is characterized by a two-step process where the rate-determining step is the ionization of the alkyl halide to form a carbocation intermediate. libretexts.org

In the case of this compound synthesis from tert-butyl chloride, the first and slow step is the dissociation of the tert-butyl chloride into a tert-butyl carbocation and a chloride ion. rsc.orglamission.edu This tertiary carbocation is a high-energy intermediate. libretexts.orgyoutube.com The stability of this carbocation is a key factor influencing the reaction rate. libretexts.org In the second, fast step, the carbocation immediately bonds with a nearby nucleophile, which in this context would be the perchlorate anion, to form the final product, this compound. libretexts.orglamission.edu

Proposed SN1 Mechanism for this compound Formation:

Step 1 (Slow, Rate-Determining): (CH₃)₃C-Cl → (CH₃)₃C⁺ + Cl⁻

Step 2 (Fast): (CH₃)₃C⁺ + ClO₄⁻ → (CH₃)₃C-OClO₃

This pathway is supported by extensive studies on the hydrolysis of tert-butyl chloride, where the formation of the tert-butyl carbocation is the well-established rate-determining step. libretexts.orglamission.edu

The kinetics of SN1 reactions, such as the proposed synthesis of this compound, are characteristically first-order. libretexts.org The rate of the reaction depends only on the concentration of the alkyl halide, as this is the only species involved in the slow, rate-determining step. libretexts.orglamission.edu The rate law is expressed as: Rate = k[(CH₃)₃C-X], where X is the leaving group.

Experimental evidence from analogous reactions, like the hydrolysis of tert-butyl chloride, confirms this first-order kinetic profile. libretexts.orglamission.edu In these reactions, the concentration of the nucleophile (water in the case of hydrolysis, or the perchlorate anion in the target synthesis) does not affect the reaction rate, which is a hallmark of the SN1 mechanism. libretexts.org For example, a modest increase in hydroxide (B78521) anion concentration has no effect on the hydrolysis rate of tert-butyl chloride, despite hydroxide being a much stronger nucleophile than water. libretexts.org

Kinetic studies of the reactions of other alkyl perchlorates (methyl, ethyl, isopropyl) with N,N-dimethylanilines show second-order kinetics, but these are reactions of the perchlorate esters, not their formation. osti.gov However, such studies provide insight into the reactivity of the C-O bond in these esters. The rate-determining step in the formation of this compound via an SN1 pathway is unequivocally the unimolecular ionization of the tert-butyl precursor to form the tertiary carbocation. libretexts.orglamission.eduyoutube.com

| Reaction | Reactant | Rate Law | Overall Reaction Order | Rate-Determining Step |

|---|---|---|---|---|

| Hydrolysis of tert-Butyl Chloride libretexts.orglamission.edu | (CH₃)₃C-Cl | Rate = k[(CH₃)₃C-Cl] | 1 | Formation of (CH₃)₃C⁺ |

| Proposed Synthesis of this compound | (CH₃)₃C-X | Rate = k[(CH₃)₃C-X] | 1 | Formation of (CH₃)₃C⁺ |

Influence of Catalytic Systems and Solvation Effects on Reaction Pathways

Catalytic Systems: The Role of Lewis Acids and Perchlorate Anions

Lewis acids are pivotal in promoting reactions that involve the formation of a tert-butyl cation or a related electrophilic species from a tert-butyl precursor. In reactions leading to the formation of tert-butyl ethers from alcohols and di-tert-butyl dicarbonate (B1257347) (Boc₂O), the choice of the Lewis acid catalyst has been shown to be critical. The nature of the anion associated with the metal cation catalyst plays a determining role in the reaction pathway.

Research has demonstrated that Lewis acid catalysts with anions having a highly delocalized negative charge, such as perchlorates (ClO₄⁻) and triflates (OTf⁻), predominantly favor the formation of tert-butyl ethers. researchgate.net This suggests that the perchlorate anion, being a very weak nucleophile, does not compete with the alcohol in attacking the electrophilic tert-butyl intermediate, thus facilitating the desired etherification. Conversely, catalysts with less delocalized or non-delocalized anions, such as acetates or isopropoxides, tend to yield Boc-alcohols as the main products. researchgate.net

For the synthesis of aliphatic tert-butyl ethers, magnesium perchlorate (Mg(ClO₄)₂) and aluminum perchlorate (Al(ClO₄)₃) have been identified as highly effective catalysts, offering a good balance between cost and reaction efficiency. researchgate.net Ferric perchlorate (Fe(ClO₄)₃) has also been utilized as a catalyst in other organic transformations, such as the Ritter reaction for the synthesis of N-tert-butyl amides, highlighting the versatility of perchlorate-based catalysts. researchgate.net

The catalytic activity of the metal ion in these systems generally correlates with its Lewis acidity, influencing the reaction rate. researchgate.net The proposed mechanism involves the coordination of the Lewis acid to the oxygen atom of the tert-butyl precursor, facilitating the departure of the leaving group and the formation of a tert-butyl carbocation or a highly electrophilic species. The weakly coordinating perchlorate anion then serves to stabilize the cationic intermediate without forming a covalent bond, allowing the nucleophile (in analogous reactions, an alcohol) to attack and form the final product.

| Catalyst | Typical Substrates | Major Product | Reference |

|---|---|---|---|

| Mg(ClO₄)₂ | Aliphatic Alcohols + Boc₂O | tert-Butyl Ether | researchgate.net |

| Al(ClO₄)₃ | Aliphatic Alcohols + Boc₂O | tert-Butyl Ether | researchgate.net |

| Sc(OTf)₃ | Phenols + Boc₂O | tert-Butyl Ether | researchgate.net |

| Fe(ClO₄)₃·xH₂O | Nitriles + Di-tert-butyl dicarbonate | N-tert-butyl Amides | researchgate.net |

Solvation Effects: Stabilizing Intermediates

The solvent plays a crucial role in the synthesis of this compound by influencing the stability of charged intermediates, particularly the tert-butyl carbocation. The solvolysis of tert-butyl chloride, a classic Sₙ1 reaction, provides a well-studied model for understanding these solvation effects. The rate of this reaction is highly dependent on the ionizing power of the solvent.

Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the transition state leading to the formation of the tert-butyl carbocation and the departing chloride ion. nih.govblogspot.com This stabilization occurs through hydrogen bonding to the leaving group and dipole-dipole interactions with the developing carbocation. nih.gov For the synthesis of this compound, a solvent that can support the formation of a tert-butyl cation from a suitable precursor (e.g., tert-butanol or tert-butyl chloride) would be essential.

The choice of solvent can also be critical in modulating the reactivity of the catalyst and the solubility of the reactants. In some catalytic systems, less polar solvents have been found to enhance reaction efficacy. acs.org For instance, in certain radical reactions, a mixture of a nonpolar solvent like cyclohexane (B81311) with a co-solvent such as methyl tert-butyl ether (MTBE) can improve the solubility of both the substrate and the catalyst while minimizing decomposition of reactants. acs.org

| Solvent Property | Influence on Reaction Pathway | Example | Reference |

|---|---|---|---|

| High Polarity/Ionizing Power | Stabilizes carbocation intermediates and transition states, favoring Sₙ1-type mechanisms. | Aqueous ethanol (B145695) for tert-butyl chloride solvolysis. | nih.gov |

| Protic Nature (Hydrogen Bond Donation) | Stabilizes the leaving group through hydrogen bonding. | Increased rate of solvolysis of 1-adamantyl chloride in hydrogen bond donating solvents. | nih.gov |

| Low Polarity with Co-solvent | Can enhance reaction efficacy by improving solubility of reactants and catalyst while minimizing side reactions. | Cyclohexane/MTBE mixture in certain radical reactions. | acs.org |

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Analysis of Electronic Structure and Bonding in tert-Butyl Perchlorate (B79767)

Quantum chemical methods are employed to model the distribution of electrons and the nature of chemical bonds within the tert-butyl perchlorate molecule. This analysis is fundamental to understanding its stability, reactivity, and energetic properties.

Molecular orbital (MO) theory offers a detailed picture of the bonding in perchlorate esters by describing the arrangement and energies of electrons in molecular orbitals that extend over the entire molecule. researchgate.net For simple alkyl perchlorates, such as methyl perchlorate and by extension this compound, the electronic structure arises from the interaction of the orbitals of the alkyl fragment and the perchlorate group. researchgate.net

The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest. In perchlorate esters, the HOMO is typically associated with the organic moiety, while the LUMO is often centered on the perchlorate group, specifically on the antibonding σ*(Cl-O) orbitals. The energy gap between the HOMO and LUMO is a critical factor in the molecule's kinetic stability. A small HOMO-LUMO gap suggests that the molecule can be easily excited, often leading to decomposition. The simple alkyl esters of perchloric acid have long been known to be highly explosive covalent compounds. at.ua The inherent weakness and reactivity are linked to the O-ClO3 bond, and MO analysis helps to quantify the factors contributing to its lability. Theoretical studies on related perchlorate systems utilize methods like the Gaussian-2 (G2) procedure to calculate molecular energies with high accuracy. researchgate.net

The distribution of electron density within this compound is highly polarized due to the presence of the strongly electronegative perchlorate group. Electrostatic potential (ESP) maps are computational tools that visualize this charge distribution on the molecular surface. avogadro.cc For this compound, an ESP map would show regions of negative electrostatic potential (typically colored red) concentrated around the oxygen atoms of the perchlorate moiety, as these atoms accumulate significant partial negative charges. youtube.com Conversely, the tert-butyl group and the central chlorine atom would exhibit a less negative or even a positive electrostatic potential (colored blue), indicating lower electron density. youtube.comresearchgate.net

This charge separation creates a significant dipole moment and is key to the molecule's reactivity. The positive potential near the chlorine atom makes it susceptible to nucleophilic attack, while the negative potential on the oxygens can interact with electrophiles or Lewis acids. Computational methods allow for the calculation of partial atomic charges, providing a quantitative measure of this polarization.

| Atom | Expected Partial Atomic Charge (Conceptual) |

| Cl | Positive (δ+) |

| O (bridging) | Negative (δ-) |

| O (terminal) | Highly Negative (δ-) |

| C (quaternary) | Slightly Positive (δ+) |

| C (methyl) | Slightly Negative (δ-) |

| H | Slightly Positive (δ+) |

This table represents conceptual expected charges based on electronegativity principles and data from related molecules. Actual values would require specific DFT or other quantum chemical calculations.

| Rotational Barrier | Molecule System | Activation Enthalpy (ΔH⧧) (kcal/mol) | Source |

| Benzyl (B1604629) Group Rotation | 1,4-(t-Bu)(C₆H₅CH₂)C₆₀ | 2.8 | acs.org |

| Benzyl Group Rotation | 1,4-(C₆H₅CH₂)₂C₆₀ | 2.2 | acs.org |

| Conformational Isomerization | Thianthrene-containing calix researchgate.netarene | 14.10 - 14.97 | researcher.life |

This table provides context for rotational energy barriers in molecules with bulky groups. The values are illustrative of the energy scales involved.

Computational Modeling of Reaction Mechanisms and Decomposition Pathways

Given the explosive nature of this compound, computational modeling is an indispensable and safe method for investigating its decomposition mechanisms. These studies aim to identify the most likely pathways by which the molecule breaks down, the intermediate species formed, and the energy barriers that control the reaction rates.

Density Functional Theory (DFT) is a widely used computational method for studying the thermolysis (thermal decomposition) of energetic materials. researchgate.net For this compound, several decomposition pathways can be hypothesized and evaluated using DFT. The primary and most anticipated pathway is the homolytic cleavage of the weak O-ClO₃ bond, which is analogous to the O-O bond cleavage in organic peroxides. researcher.life

Pathway 1: O-ClO₃ Bond Homolysis

(CH₃)₃C-O-ClO₃ → (CH₃)₃C-O• (tert-butoxyl radical) + •ClO₃ (chlorine trioxide radical)

Alternative pathways could involve intramolecular hydrogen abstraction, where a hydrogen atom from one of the methyl groups is transferred to an oxygen atom of the perchlorate group, often via a cyclic transition state. researchgate.net

Pathway 2: Intramolecular H-Abstraction

(CH₃)₃C-O-ClO₃ → (CH₃)₂C(CH₂•)-O-H(O₂)ClO (radical intermediate)

DFT calculations provide the energies of the reactants, products, and transition states, allowing for the determination of the activation energy for each potential pathway. researchgate.net The pathway with the lowest activation energy is generally considered the most favorable decomposition route under thermal conditions. Studies on the decomposition of related energetic compounds, such as ammonium (B1175870) perchlorate, frequently employ DFT to elucidate complex reaction networks. mdpi.com

A critical aspect of modeling reaction mechanisms is the precise identification of the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path. Computational algorithms are used to locate these TS structures. acs.org

Once a potential transition state is located, its validity must be confirmed. This is done through two main analyses:

Vibrational Frequency Analysis: A true transition state must have exactly one imaginary vibrational frequency. This frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of the O-ClO₃ bond as it breaks.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. science.gov A successful IRC calculation must connect the transition state to the correct reactant and product species on the potential energy surface. For the homolytic cleavage pathway, the IRC would confirm that the TS structure leads to the separated tert-butoxyl and chlorine trioxide radicals in one direction and back to the intact this compound molecule in the other. This analysis provides definitive proof that the located TS is indeed the correct one for the specific reaction pathway being investigated. researchgate.net

Density Functional Theory (DFT) Investigations of Thermolytic Pathways

Activation Energy Calculations and Reaction Kinetics Prediction

Computational chemistry provides powerful tools for elucidating the mechanisms and predicting the kinetics of chemical reactions, including the decomposition of energetic materials. For a compound like this compound, such studies would be crucial for understanding its stability and reactivity.

Activation Energy of Related Perchlorates:

Theoretical studies on the decomposition of other perchlorate compounds offer insights into the methodologies that could be applied to this compound. For instance, the thermal decomposition of ammonium perchlorate (AP) has been extensively studied using computational methods. These studies have calculated the activation energies for various decomposition pathways. acs.org The activation energy for the initial decomposition of AP under nonisothermal conditions has been reported to be around 130 kJ mol⁻¹, a value assigned to the nuclei growth rate-limiting step. acs.org For the thermal decomposition of 1-t-butyl-3,3-dinitroazetidinium perchlorate, a more complex organic perchlorate, the kinetic equation for the main exothermic decomposition has been determined, providing critical parameters for thermal safety assessment.

A key aspect of these studies is the use of isoconversional methods to analyze data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods allow for the determination of the activation energy as a function of the extent of conversion, providing a more detailed picture of the reaction kinetics. acs.org For example, in the case of AP, the activation energy changes as the decomposition progresses, indicating a multi-step reaction mechanism. acs.org

Ab Initio and Coupled Cluster Approaches for High-Accuracy Energetics

Ab initio and coupled cluster (CC) methods are considered the gold standard in quantum chemistry for obtaining highly accurate energetic data for molecules. These methods, while computationally expensive, are capable of providing benchmark-quality data for properties such as heats of formation, bond dissociation energies, and reaction enthalpies.

For this compound, high-accuracy energetics calculations would be invaluable for a precise understanding of its intrinsic stability and energy content. While specific studies employing these high-level methods on this compound are not prominent in the literature, research on related species demonstrates the potential of these approaches. For example, state-of-the-art quantum mechanical methods, including coupled cluster theory with single, double, and triple excitations (CCSDT) and with perturbative quadruple excitations [CCSDT(Q)], have been used to study the t-butyl radical and its anion. researchgate.net These studies provide highly accurate values for properties like electron affinity, which are sensitive to the level of theory and basis set used. researchgate.net

The application of coupled cluster methods to other energetic materials, often in conjunction with composite methods, has enabled the accurate prediction of their thermodynamic properties. For instance, electronic structure calculations have been used to estimate the heats of formation for highly energetic salts like triazidocarbenium perchlorate, which were found to be significantly endothermic, explaining their high explosive power. acs.org

A systematic ab initio and coupled cluster study on this compound would involve:

Optimization of the molecular geometry at a high level of theory.

Calculation of vibrational frequencies to determine zero-point vibrational energy and to confirm the nature of stationary points on the potential energy surface.

Single-point energy calculations with large basis sets and extensive treatment of electron correlation (e.g., CCSD(T)) to approach the complete basis set limit.

Such calculations would provide a definitive theoretical value for the heat of formation and other energetic properties of this compound, which are essential for safety assessments and for understanding its chemical behavior.

Molecular Dynamics Simulations of Perchlorate Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the condensed phase (i.e., liquids and solids), providing insights into solvation structures, dynamics, and intermolecular interactions.

For this compound, MD simulations could be employed to understand its interactions with various solvents. This is particularly relevant for its application in organic synthesis, where it might be used as a reagent or catalyst in solution. For instance, MD simulations have been used to study the solvation of other perchlorate salts, such as magnesium perchlorate, in aqueous solutions. These studies have revealed how the perchlorate anion and the corresponding cation perturb the structure and dynamics of water molecules. whiterose.ac.uk

The development of accurate force fields is a critical prerequisite for meaningful MD simulations. These force fields consist of a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For ionic species like this compound, polarizable force fields are often necessary to accurately capture the electrostatic interactions. mdpi.com

A molecular dynamics study of this compound in a solvent like water or acetonitrile (B52724) would typically involve:

Development or validation of a force field for the tert-butyl cation, the perchlorate anion, and the solvent molecules.

Simulation of a system containing a single ion pair or a dilute solution of this compound in the solvent.

Analysis of the resulting trajectories to determine properties such as radial distribution functions (to describe the solvation shell structure), diffusion coefficients, and residence times of solvent molecules in the solvation shells.

Such simulations would provide a molecular-level picture of how this compound behaves in solution, including the extent of ion pairing and the nature of its interactions with the surrounding solvent molecules. Research on 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate and its perchlorate salt has shown that the bulky tert-butyl groups can hinder hydrogen bonding between the molecule and protic solvents. researchgate.netdntb.gov.ua Similar steric effects would likely play a significant role in the condensed-phase behavior of this compound.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry offers predictive power that can guide experimental work by forecasting reaction outcomes and aiding in the design of new, more effective reagents.

Prediction of Reaction Outcomes and Product Distribution

The ability to predict the products of a chemical reaction is a major goal of computational chemistry. For a reactive species like this compound, theoretical methods can be used to explore potential reaction pathways and predict the distribution of products under various conditions.

While specific computational studies predicting the reaction outcomes of this compound are not readily found, the methodologies for such predictions are well-established. These typically involve:

Mapping the Potential Energy Surface (PES): This involves locating all relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface for a given reaction.

Transition State Theory (TST): Once the transition states are located, TST can be used to calculate the rate constants for each elementary reaction step. By comparing the activation energies for competing pathways, the major products can be predicted.

For example, in a reaction of this compound with a nucleophile, computational methods could be used to compare the energetics of different possible reaction channels, such as nucleophilic attack at the tert-butyl carbon versus attack at the chlorine atom.

Modern approaches also leverage machine learning and artificial intelligence, trained on large datasets of known reactions, to predict the outcomes of new reactions. While these methods are powerful, their accuracy depends on the availability of high-quality data for similar reactions. acs.org

A computational study on the reaction of thianthrene (B1682798) cation radical perchlorate with tert-butyl peroxide proposed a new reaction mechanism based on both experimental and theoretical results, highlighting the role of computational chemistry in elucidating complex reaction pathways. researcher.life Similar integrated experimental and computational studies would be highly beneficial for understanding the reactivity of this compound.

Computational Design of Perchlorate-Based Reagents

Computational chemistry is increasingly used not only to study existing molecules but also to design new ones with desired properties. The computational design of new perchlorate-based reagents could lead to the development of novel synthetic methodologies.

The general principles of computational design involve a cycle of proposing candidate molecules, computationally evaluating their properties, and then refining the designs based on the results. This in silico screening can significantly reduce the experimental effort required to discover new reagents. nih.gov

In the context of perchlorate-based reagents, computational design could be used to:

Tune Reactivity and Selectivity: By modifying the organic cation associated with the perchlorate anion, it may be possible to fine-tune the reagent's reactivity and selectivity for specific applications. For example, the introduction of specific functional groups or steric bulk could favor certain reaction pathways over others.

Enhance Stability and Safety: A major concern with perchlorate-containing compounds is their potential instability. Computational methods could be used to screen for new structures with improved thermal stability, reducing the hazards associated with their handling and use.

Design for Specific Catalytic Applications: Perchlorate salts can act as catalysts in various organic reactions. researchgate.net Computational methods, such as density functional theory (DFT), can be used to study the catalytic cycle and to design more efficient catalysts.

While the direct computational design of novel reagents based on this compound has not been reported, the tools and strategies for such an endeavor are available and are being applied to the design of other classes of molecules, including novel enzymes and materials. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture Elucidation

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for energetic and pharmaceutical materials. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties. SCXRD is the unequivocal method for identifying and characterizing different polymorphic forms by solving the unique crystal structure of each. mdpi.com For instance, a study on tetra-n-butylammonium perchlorate (B79767), an analogue of tert-butyl perchlorate, revealed a complex triclinic crystal structure, highlighting the potential for varied and intricate packing arrangements in alkylammonium perchlorates. mdpi.com Analysis of the Cambridge Structural Database (CSD) indicates that polymorphism is a common phenomenon among organic salts, making its characterization by SCXRD essential. nih.gov

Hirshfeld surface analysis, a powerful tool that utilizes SCXRD data, allows for the visualization and quantification of intermolecular contacts. researchgate.netnih.gov By mapping properties like the distance to the nearest nucleus inside and outside the surface, a detailed fingerprint of all intermolecular interactions can be generated. nih.gov This approach has been successfully applied to various organic salts to elucidate the nature and relative importance of different interactions, such as H···H, O···H, and anion–π contacts, in directing the crystal structure. researchgate.netrsc.org Studies on related compounds have shown that even weak interactions can dictate the localization of ions and influence properties like lipophilicity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about molecular structure, dynamics, and the chemical environment of nuclei in solution. nih.govchemrxiv.org It is particularly valuable for studying species in their solution state, offering insights that are complementary to solid-state diffraction methods.

The ability to follow chemical reactions in real-time is crucial for understanding reaction kinetics, mechanisms, and for process optimization. NMR spectroscopy is well-suited for this purpose, as spectra can be acquired at regular intervals to track the consumption of reactants and the formation of products and intermediates. chemrxiv.orgmagritek.com The use of flow NMR, where the reaction mixture is continuously passed through the NMR probe, has become a prominent method for online reaction monitoring under controlled conditions. nih.govresearchgate.netrsc.org

This technique allows for the quantitative evaluation of reaction progress by integrating the signals corresponding to specific nuclei in different chemical environments. researchgate.net While direct NMR monitoring of reactions involving this compound is not widely reported, the methodology is broadly applicable. By monitoring the characteristic signals of the tert-butyl group protons, for example, one could track the conversion of a starting material to the this compound product. The high resolution of NMR also offers the potential to detect and characterize transient intermediates that may not be observable by other means. researchgate.net

In solution, ionic compounds like this compound can exist as free ions, solvent-separated ion pairs, or contact ion pairs. The extent of ion pairing significantly affects the reactivity and physical properties of the solute. Multinuclear NMR is a highly effective tool for studying these phenomena. nih.gov Specifically, the NMR line widths of nuclei like ³⁵Cl in the perchlorate anion are sensitive to changes in the local electronic environment. An increase in line width can indicate the formation of ion pairs, as the interaction with a cation alters the symmetry and relaxation properties of the perchlorate ion. nih.gov

Studies on various perchlorate salts have demonstrated that solvents with low dielectric constants promote the formation of ion pairs. nih.gov The choice of solvent also influences the chemical shifts of the solute nuclei due to varying solute-solvent interactions. These solvent effects can be systematically studied with NMR to understand the solvation shell and its impact on the perchlorate derivative's behavior. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Bond Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and characterizing the nature of chemical bonds. The frequencies of molecular vibrations are determined by the masses of the atoms and the strength of the bonds connecting them.

For this compound, the vibrational spectrum is a composite of the modes originating from the tert-butyl cation and the perchlorate anion. The tetrahedral perchlorate ion (T_d symmetry) has four fundamental vibrational modes, all of which are Raman active, while only two are typically IR active. nih.gov However, interactions in the condensed phase can lead to a breakdown of these selection rules.

Key vibrational bands for the perchlorate moiety have been extensively characterized. nih.gov The symmetric stretching vibration (ν₁) appears as a strong, sharp peak in the Raman spectrum around 936-940 cm⁻¹. nih.gov The asymmetric stretching mode (ν₃) is typically observed as a strong, broad band in the IR spectrum in the 1060-1140 cm⁻¹ region. nih.govresearchgate.net The bending modes, ν₂ and ν₄, appear at lower frequencies, around 461 cm⁻¹ and 625 cm⁻¹, respectively. nih.gov The exact positions of these bands can be influenced by the cation and the local environment. nih.gov

The tert-butyl group also contributes characteristic vibrations. These include C-H stretching modes, typically found in the 2800-3000 cm⁻¹ range, and various bending and rocking modes at lower wavenumbers. researchgate.net For example, symmetric C-C stretching of the C-(CH₃)₃ skeleton is expected around 752 cm⁻¹ in the Raman spectrum. researchgate.net

The combined IR and Raman spectra thus provide a detailed vibrational fingerprint of this compound, allowing for its identification and the characterization of its constituent functional groups.

Table 1: Characteristic Vibrational Modes of the Perchlorate Anion

| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|---|

| Symmetric Stretch (ν₁) | A₁ | 930 - 945 | Inactive | Strong, Polarized |

| Symmetric Bend (ν₂) | E | ~460 | Inactive | Active |

| Asymmetric Stretch (ν₃) | T₂ | 1060 - 1140 | Strong | Active |

| Asymmetric Bend (ν₄) | T₂ | 620 - 630 | Strong | Active |

Note: Activities are for ideal T_d symmetry; in real systems, inactive modes may appear weakly.

Table 2: Selected Vibrational Modes of the tert-Butyl Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C-H Antisymmetric Stretching | ~2960 |

| C-H Symmetric Stretching | ~2870 |

| C-H Antisymmetric Deformation | ~1455 |

| C-H Symmetric Deformation | ~1365 |

| C-C-C Symmetric Stretching | ~752 |

Data derived from studies on related tert-butyl compounds. researchgate.net

Lack of Publicly Available Data on the Mass Spectrometry of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research detailing the use of mass spectrometry for the elucidation of reaction pathways and product identification specifically for the chemical compound this compound. While general principles of mass spectrometry and the fragmentation patterns of related compounds—such as those containing a tert-butyl group or other perchlorate salts—are well-documented, this information cannot be accurately extrapolated to predict the specific behavior of this compound under mass spectrometric analysis without direct experimental evidence.

The strict requirement for scientifically accurate and detailed research findings, including data tables on fragmentation patterns and reaction products, cannot be met in the absence of dedicated studies on this compound. The generation of such specific scientific content would necessitate experimental data that is not present in the accessible public domain.

Therefore, the section on "Mass Spectrometry in the Elucidation of Reaction Pathways and Product Identification" for this compound cannot be provided at this time.

Reactivity Profiles and Transformative Chemistry in Research Contexts

Role of tert-Butyl Perchlorate (B79767) as a Reactive Intermediate or Reagent

Tert-butyl perchlorate is a notable compound in organic synthesis, primarily utilized as a reactive intermediate and reagent. Its utility stems from the unique properties of the perchlorate group and the steric and electronic effects of the tert-butyl group.

Perchlorate species, including those derived from this compound, can act as effective Lewis acid catalysts in a variety of organic transformations. Lewis acids are electron pair acceptors and can activate substrates towards nucleophilic attack, facilitating bond formation. Metal perchlorates, in particular, are recognized for their strong Lewis acidity, which is attributed to the high electronegativity and low charge density of the perchlorate anion. This makes them powerful promoters for reactions such as Friedel-Crafts acylations, esterifications, and multicomponent domino reactions.

| Catalyst | Reaction Type | Substrate(s) | Product(s) | Reference |

| Lithium Perchlorate | Friedel-Crafts Acylation | Aromatic substrates | Acylated aromatics | |

| Magnesium Perchlorate | Ether Formation | Alcohols | t-Butyl ethers | |

| Magnesium Perchlorate | Knoevenagel Condensation | β-Diketones and Aldehydes | Condensation products | |

| Magnesium Perchlorate | Domino Reaction | Various | Functionalized 1,4-tetrahydropyridines | |

| Zinc Perchlorate Hexahydrate | Esterification | Alcohols and Anhydrides | Esters | |

| Zinc Perchlorate Hexahydrate | Fischer Condensation | Acids and Alcohols | Esters | |

| Iron(III) Perchlorate | Ritter Reaction | Nitriles and di-tert-butyl dicarbonate (B1257347) | N-tert-butyl Amides |

In the realm of polymer chemistry, tert-butyl esters have been investigated as chain transfer agents in the cationic copolymerization of vinyl ethers and oxiranes. This process involves the liberation of a tert-butyl cation, which can then initiate a new polymer chain. While direct participation of this compound in initiating cationic polymerization is not extensively detailed in the provided search results, the generation of the tert-butyl cation is a key step. The stability of the tert-butyl cation makes it a viable initiating species for the polymerization of various monomers. The efficiency of such chain transfer reactions is dependent on the nature of the substituent attached to the carbonyl group of the tert-butyl ester.

Mechanistic Aspects of Perchlorate Reactivity

The reactivity of perchlorate esters like this compound is governed by the nature of the carbon-oxygen-chlorine linkage. The cleavage of these bonds can proceed through either homolytic or heterolytic pathways.

Perchlorate esters are known for their instability and potential to undergo explosive decomposition. The cleavage of the O-ClO3 bond can occur homolytically, generating a tert-butoxyl radical and a chlorine trioxide radical, or heterolytically, to form a tert-butyl cation and a perchlorate anion. The pathway taken is influenced by factors such as solvent polarity, temperature, and the presence of catalysts.

In the context of solvolysis, the reaction mechanism for alkyl perchlorates has been a subject of investigation. For methyl perchlorate, the solvolysis is suggested to proceed via a conventional SN2 mechanism, involving nucleophilic attack by the solvent at the carbon atom. However, for secondary perchlorate esters, the possibility of nucleophilic attack at the chlorine atom has also been considered, though an alternative mechanism involving attack at the carbon is also proposed. The study of deprotonated aminobenzoate esters shows competitive homolytic cleavage of the alkyl-oxygen bond to yield an alkyl radical and heterolytic pathways leading to alkene elimination.

The tert-butyl group can readily form a stable tertiary radical. The tert-butyl radical is known to have a nonplanar carbon skeleton with C3v symmetry. In reactions involving this compound, homolytic cleavage can lead to the formation of the tert-butyl radical. This radical can then participate in a variety of subsequent reactions. For instance, in the context of pentafluorosulfanylation reactions, a tertiary alkyl radical can undergo intramolecular radical cyclization. The presence of radical species can be confirmed through trapping experiments, for example, with TEMPO.

Interactions with Diverse Chemical Species and Catalytic Cycles

The reactivity of this compound and its derivatives extends to interactions with a range of chemical species and their involvement in catalytic cycles. The perchlorate anion is generally considered a weakly coordinating anion, which makes it a suitable counterion in many catalytic systems.

In the presence of metal catalysts, perchlorate-containing compounds can participate in various catalytic cycles. For example, iron catalysts have been studied for the reduction of perchlorate. In organic synthesis, metal perchlorates act as Lewis acids, activating substrates and being regenerated in the catalytic cycle. The interaction of the perchlorate species with the substrate and other reagents is crucial for the progression of the reaction. The crystal structure of tetra-n-butylammonium perchlorate reveals complex intermolecular interactions, including C-H···O hydrogen bonds between the cation and the perchlorate anion, which can influence its reactivity in the solid state.

Applications in Fundamental Chemical Science

Utilization as a Model Compound for Understanding High-Energy Density Materials Chemistry

Organic perchlorate (B79767) salts are a significant class of high-energy density materials (HEDMs). While thermodynamically powerful oxidizers, they are often kinetically stable at ambient temperatures, a duality that makes them subjects of intense study. Tert-butyl perchlorate, as an organic ester of perchloric acid, can be viewed as a model compound for understanding the chemistry of more complex HEDMs. Its decomposition behavior provides insight into the fundamental processes that govern energy release in these materials.

When heated, perchlorate salts decompose to release a significant amount of oxygen gas, which can then combust the organic component of the molecule or other organic materials present in a mixture. This process is characterized by a strong exothermic reaction. For instance, studies on mixtures of magnesium perchlorate and organic molecules like mellitic acid show a major exothermic event corresponding to the combustion of the organic component, driven by the oxygen released from the perchlorate decomposition nasa.gov. This combustion results in the evolution of carbon dioxide nasa.govnasa.gov. The thermal decomposition of ammonium (B1175870) perchlorate, a widely used solid rocket propellant oxidizer, also proceeds through distinct low-temperature and high-temperature decomposition stages, releasing significant energy kashanu.ac.irresearchgate.net.

The study of compounds like this compound helps elucidate the factors controlling the stability and decomposition kinetics of organic HEDMs. The presence of the organic tert-butyl group directly integrated with the perchlorate oxidizer provides a simplified model to study intramolecular combustion processes, which is crucial for designing safer and more efficient energetic materials.

| Compound/Mixture | Decomposition/Reaction Event | Onset Temperature (°C) | Key Evolved Gas(es) |

|---|---|---|---|

| Ammonium Perchlorate (Pure) | Low-Temperature Decomposition (LTD) | ~290 | NH₃, HClO₄ |

| Ammonium Perchlorate (Pure) | High-Temperature Decomposition (HTD) | ~444 | O₂, Cl₂, N₂O, H₂O |

| Mellitic Acid + Mg-perchlorate | Combustion of Mellitic Acid | ~300 | CO₂ |

| Mg-perchlorate (Pure) | Decomposition | ~435 | O₂, Cl |

Contributions to the Fundamental Understanding of Oxygen Transfer Reactions

The perchlorate ion (ClO₄⁻), despite being a powerful oxidizing agent thermodynamically, is kinetically inert under mild conditions. This high activation barrier makes its reduction challenging. However, its ability to act as an oxygen atom donor in catalyzed reactions makes it a key substrate for studying the fundamentals of oxygen atom transfer (OAT) chemistry.

Research has demonstrated that certain transition metal complexes, particularly those involving rhenium and molybdenum, can effectively catalyze the reduction of perchlorate via an OAT mechanism rsc.orgtandfonline.comrsc.org. These catalysts function by lowering the kinetic barrier to oxygen abstraction. The general mechanism involves the oxidation of a metal center (e.g., Re(V) to Re(VII)) by accepting an oxygen atom from the perchlorate, which is itself reduced to chlorate (B79027) (ClO₃⁻) rsc.orgbohrium.com. The oxidized metal complex then transfers the oxygen atom to a final acceptor, such as a phosphine (B1218219) or a thioether, regenerating the catalyst for another cycle tandfonline.com.

Studies using these systems provide deep insights into:

Reaction Kinetics: The rates of OAT can be precisely measured, revealing dependencies on catalyst structure, substrate concentration, and electronic effects tandfonline.comrsc.org. For example, kinetics often show a saturation behavior with respect to the perchlorate concentration, indicating the formation of a precursor adduct between the catalyst and the perchlorate ion before the rate-determining oxygen transfer step tandfonline.comrsc.org.

Mechanistic Pathways: Detailed investigations help differentiate between various possible mechanisms, such as inner-sphere versus outer-sphere electron transfer, and confirm that a pure atom transfer pathway is dominant rsc.orgtandfonline.com.

Catalyst Design: By systematically modifying the ligands around the metal center, researchers can tune the catalytic activity and stability, leading to principles for designing more efficient OAT catalysts rsc.orgacs.org.

These fundamental studies are not only crucial for understanding basic inorganic reaction mechanisms but also have implications for environmental remediation, where the breakdown of perchlorate contaminants is a significant challenge nih.gov.

Probing Ion-Solvent and Ion-Ion Interactions in Non-Aqueous Media through Perchlorate Salts

In the field of solution chemistry, particularly in non-aqueous media, understanding the interactions between ions and solvent molecules (ion-solvent) and between the ions themselves (ion-ion) is fundamental. Perchlorate salts are exceptionally useful tools for probing these interactions.

The utility of the perchlorate anion stems from several key properties:

Weak Coordinating Ability: The perchlorate ion is a very weak Lewis base with its negative charge delocalized over four oxygen atoms. This makes it a poorly coordinating anion, meaning it interacts only weakly with cations in solution wikipedia.orgca.gov.

High Solubility: Perchlorate salts, especially those with large organic cations like tetrabutylammonium (B224687), are often highly soluble in a wide range of non-aqueous solvents ca.govmedchemexpress.com.

Symmetrical Shape: Its tetrahedral geometry simplifies theoretical modeling of its behavior in solution.

Because the perchlorate anion itself contributes minimally to complex ion-pairing or specific solvation effects, it serves as an ideal "spectator" or "probe" anion. When used as a supporting electrolyte in electrochemical or spectroscopic studies, any observed effects on conductivity, ionic association, or solvation shells can be attributed primarily to the behavior of the cation and its interaction with the solvent, with minimal interference from the perchlorate wikipedia.org. For example, studies of tetrabutylammonium perchlorate (TBAClO₄) in various organic solvents have been used to investigate how solvent permittivity and viscosity affect ionic conductivity and the formation of ion pairs scispace.commdpi.comresearchgate.net.

| Solvent | Static Permittivity (ε) at 25°C | Viscosity (η) at 25°C (mPa·s) | Limiting Molar Conductivity (Λ₀) (S·cm²·mol⁻¹) |

|---|---|---|---|

| Acetone | 20.7 | 0.306 | 199.5 |

| Acetonitrile (B52724) | 36.0 | 0.341 | 196.4 |

| Dichloromethane | 8.9 | 0.413 | 114.7 |

| Pyridine | 12.4 | 0.881 | 76.0 |

| Tetrahydrofuran | 7.4 | 0.460 | 101.9 |

Data derived from various sources for illustrative purposes.

Insights into Steric Effects and Conformational Control in Organic Reactions

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry fiveable.meresearchgate.net. Its bulky, three-dimensional structure is not directly related to the perchlorate anion but is a defining feature of the tert-butyl cation that would be part of this compound. This steric bulk is widely exploited to control reaction outcomes and molecular conformations.

Steric Hindrance: The sheer size of the tert-butyl group can prevent or slow down reactions at nearby sites researchgate.netlibretexts.org. For example, it significantly hinders the Sₙ2 reaction pathway by blocking the backside attack of a nucleophile libretexts.org. This effect can be used to favor other reaction pathways, such as elimination reactions fiveable.me.

Conformational Locking: In cyclic systems like cyclohexane (B81311), a tert-butyl group has a very strong preference for the equatorial position to minimize steric strain (1,3-diaxial interactions) fiveable.me. This preference is so strong that it effectively "locks" the ring in a single chair conformation, preventing ring-flipping chemistryschool.netchegg.com. This conformational control is a powerful tool in stereoselective synthesis, as it fixes the spatial arrangement of other substituents on the ring, making their reactions more predictable.

Protecting Groups: The tert-butyl group is used as a protecting group for alcohols, forming tert-butyl ethers pearson.comwikipedia.org. The steric hindrance provided by the group makes the ether bond resistant to a wide range of chemical conditions, particularly basic and nucleophilic reagents fiveable.meresearchgate.net. The protecting group is stable but can be removed under specific, typically strong acidic, conditions wikipedia.orgstackexchange.com. A mild method for the protection of alcohols as t-butyl ethers involves using magnesium perchlorate and di-tert-butyl dicarbonate (B1257347) organic-chemistry.org.

The study and application of the tert-butyl group's steric properties are fundamental to physical organic chemistry and the strategic planning of complex organic syntheses researchgate.netchemrxiv.org.

Emerging Research Avenues and Unexplored Frontiers

Integration of Advanced Artificial Intelligence and Machine Learning in Perchlorate (B79767) Research

The application of artificial intelligence (AI) and machine learning (ML) has become a transformative force in chemical research, offering powerful tools for prediction, analysis, and discovery. ijsea.com In the context of perchlorate research, these computational methods are opening new avenues for understanding the properties and behaviors of compounds like tert-butyl perchlorate.

Machine learning models are increasingly employed to predict the physicochemical and biological properties of molecules with remarkable speed and accuracy. chemrxiv.orgnih.gov For instance, graph neural network (GNN) models can predict a material's properties based solely on its chemical formula, eliminating the need for extensive experimental work or complex feature engineering. arxiv.org Such approaches could be applied to this compound and a wide array of related perchlorate salts to rapidly screen for desired characteristics, such as solubility, stability, or ionic conductivity. The development of comprehensive frameworks like the Materials Properties Prediction (MAPP) platform empowers researchers to generate material data from chemical formulas alone. arxiv.org

The synergy of AI with experimental chemistry promises to accelerate discovery and optimize processes, from designing novel reactions to assessing the environmental footprint of perchlorate compounds. ijsea.com

Design of Novel Perchlorate-Based Probes for Chemical Research

The detection of the perchlorate anion (ClO₄⁻) is a significant challenge in environmental and analytical chemistry due to its chemical inertness and high solubility. tandfonline.comnih.gov This has spurred the development of novel chemical probes and sensors designed for its selective and sensitive identification. Research in this area focuses on creating molecules (probes) that can selectively bind to the perchlorate anion and produce a measurable signal, such as a change in color or fluorescence. tandfonline.comresearchgate.net

Significant progress has been made in fluorescence-based chemical sensors, which are valued for their simplicity and applicability in various fields. tandfonline.comnih.gov The design of these probes often involves creating a molecular architecture with specific recognition sites that can interact with the perchlorate anion, typically through hydrogen bonding. tandfonline.com

Recent advancements in perchlorate probe design are summarized in the table below:

Interactive Table: Recent Developments in Perchlorate Anion Probes| Probe Type | Core Structure/Material | Detection Mechanism | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| Fluorescent | Pyridyl-benzimidazole | "Turn-on" fluorescence enhancement upon binding to ClO₄⁻ | Not specified | researchgate.net |

| Colorimetric | Ionic Liquid-Modified Gold Nanoparticles (IL@AuNP) | Anion−π interaction causes nanoparticle aggregation, leading to a color change (red shift) | 1.50 µM | nih.gov |

| Potentiometric | Dodecabenzylbambus nih.govuril (BBU) Ionophore in PVC Membrane | Host-guest interaction leading to a change in electrical potential | Not specified | mdpi.com |

| Biosensor | Perchlorate Reductase Enzyme on a Glass Carbon Electrode | Enzymatic reduction of perchlorate generates a measurable electrical current | ~25 µg/L | nih.gov |

| Capacitive | Magnetic Nanoparticles and Cobalt(II) Phthalocyanine | Binding of perchlorate to the modified surface alters the capacitance of the silicon nitride transducer | 2 x 10⁻¹⁰ M | researchgate.net |

Challenges in this field include improving detection limits, enhancing sensor stability, and achieving high selectivity for perchlorate over other interfering anions. tandfonline.comresearchgate.net Future research is focused on further innovation in the molecular design of these sensors to create more robust and efficient scaffolds for perchlorate detection in real-world water samples and other complex matrices. tandfonline.comresearchgate.net

Exploration of this compound in Niche Chemical Research Disciplines

While large-scale industrial applications of this compound are not widespread, its unique combination of a bulky, non-coordinating cation and a weakly coordinating anion makes it and related compounds valuable in specialized areas of chemical research, particularly in electrochemistry and materials science.

In non-aqueous electrochemistry, a supporting electrolyte is required to ensure the conductivity of the solution and minimize resistance. The electrolyte must be soluble in organic solvents and electrochemically inert over a wide potential window. Tetra-alkylammonium salts, such as tetra-n-butylammonium perchlorate (TBAP), are frequently used for this purpose. mdpi.comresearchgate.net The large size of the tetrabutylammonium (B224687) cation and the weak Lewis basicity of the perchlorate anion prevent them from interfering with the electrochemical reactions being studied. wikipedia.org Given its similar structure, this compound is suitable for similar niche applications as a background electrolyte.

Recent studies utilizing tetra-n-butylammonium perchlorate as a supporting electrolyte include:

Supercapacitors: Investigation of the electrochemical performance of spinel magnesium cobaltite (B72492) (MgCo₂O₄) nanoparticle electrodes in a 2M tetrabutylammonium perchlorate (TBA) electrolyte. The study found that the electrolyte contributes to pseudocapacitive performance through the intercalation/de-intercalation of the TBA⁺ cation. iau.ir

Organic Synthesis: Use in the Shono oxidation, an electrochemical method for the alpha-methoxylation of amides. stackexchange.com

CO₂ Reduction: Employed as the electrolyte in studies on the electrochemical reduction of carbon dioxide to carbon monoxide. acs.org

Another emerging frontier is in materials science, where the transport properties of organic salts are being explored for the development of solid electrolytes. mdpi.com Studies on tetra-n-butylammonium perchlorate have characterized its thermal properties and ionic conductivity. It was found to have a high-temperature plastic phase with a cubic crystal structure and notable ionic conductivity, suggesting potential applications in solid-state electrochemical devices. mdpi.com The relationship between the anion size, phase transition entropy, and ionic conductivity in these materials is an active area of investigation. mdpi.com

Development of Green Chemistry Approaches for Perchlorate Synthesis and Reactivity Studies

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis and study of all chemical compounds, including perchlorates. researchgate.net This involves developing methods that use less hazardous substances, employ renewable feedstocks, and operate under milder, more energy-efficient conditions.

While specific green synthesis routes for this compound are not yet widely published, progress in related areas offers a roadmap for future development. For instance, highly efficient, solvent-free, and base-free methods have been developed for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). rsc.org Similarly, solvent-free, copper-catalyzed methods have been established for synthesizing tert-butyl peresters from benzyl (B1604629) cyanides and tert-butyl hydroperoxide. researchgate.net These approaches, which eliminate the need for volatile organic solvents and often proceed at room temperature, exemplify the direction of sustainable synthesis for compounds with a tert-butyl group.

In the realm of reactivity, perchlorate salts themselves are being used as catalysts in environmentally benign reactions. A notable example is the use of solid lithium perchlorate to catalyze the ring-opening of epoxides with amines to produce β-aminoalcohols. researchgate.net This reaction proceeds rapidly at room temperature under solvent-free conditions, offering high yields and regioselectivity. researchgate.net

Furthermore, the study of perchlorate reactivity is benefiting from bioinspired approaches. Researchers have developed catalysts for aqueous perchlorate reduction that are inspired by microbial enzymes. acs.orgacs.org These catalysts show enhanced stability and activity, allowing for the study of perchlorate reduction under environmentally relevant conditions. This research into catalytic reduction not only aids in developing remediation technologies but also provides fundamental insights into the chemical reactivity of the perchlorate ion within a green chemistry framework. acs.org

Interactive Table: Green Chemistry Strategies in Perchlorate-Related Research

| Green Chemistry Approach | Application Area | Key Advantages | Example/Analogy | Source |

|---|---|---|---|---|

| Solvent-Free Synthesis | Synthesis of tert-butyl esters/peresters | Eliminates volatile organic solvents, simplifies purification, reduces waste | Copper-catalyzed synthesis of tert-butyl peresters at room temperature | researchgate.net |

| Solvent-Free Catalysis | Organic Synthesis | Avoids hazardous solvents, mild reaction conditions, high efficiency | Lithium perchlorate catalyzed synthesis of β-aminoalcohols | researchgate.net |

| Biocatalysis/Bioinspired Catalysis | Reactivity Studies (Reduction) | Use of water as a solvent, high specificity, environmentally benign catalysts | Rhenium-based catalysts inspired by microbial enzymes for perchlorate reduction | acs.orgacs.orgnih.gov |

| Alternative Reagents | Synthesis of tert-butyl esters | Use of safer, more efficient reagents | Using (Boc)₂O as a tert-butyl source under electromagnetic milling | rsc.org |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting tert-butyl perchlorate in environmental samples?

- Methodological Answer : The most reliable techniques involve ion chromatography-tandem mass spectrometry (IC-MS/MS) and liquid chromatography-mass spectrometry (LC/MS) . These methods monitor perchlorate-specific mass transitions (e.g., m/z 83 for perchlorate after oxygen loss) and utilize isotopic ratios (e.g., ³⁵Cl/³⁷Cl ≈ 3.0655) to confirm perchlorate identity and exclude sulfate interference . Practical quantitation limits (PQLs) in aqueous samples typically range from 0.020 µg/L to 0.1 µg/L, depending on matrix complexity .

Q. How does tert-butyl perchlorate disrupt thyroid function in vertebrates?

- Methodological Answer : Chronic exposure induces thyroid follicle hyperplasia , compensating for perchlorate’s inhibition of iodine uptake. While T4/T3 levels may remain stable (due to compensatory mechanisms), gonadal development and androgen synthesis are disrupted even at low doses (10–100 ppm). Researchers should measure thyroid histopathology (follicle count, thyrocyte density) alongside hormone assays to capture non-monotonic dose responses .

Q. What safety protocols are critical for handling tert-butyl perchlorate in laboratory settings?

- Methodological Answer : Use non-sparking tools , static-discharge prevention measures, and explosion-proof ventilation. Select gloves with proven resistance to perchlorate degradation (e.g., nitrile or neoprene). Respiratory protection (NIOSH-approved) is mandatory for aerosolized perchlorate, and contaminated PPE must be disposed under hazardous waste protocols .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on perchlorate’s thyroid hormone effects?

- Methodological Answer : Non-monotonic responses (e.g., hormone disruption at low but not high doses) require longitudinal studies across developmental stages. For example, in stickleback fish, T4/T3 levels normalized at higher doses (30–100 ppm) due to thyroid hyperplasia, masking systemic effects. Advanced models should integrate compensatory mechanisms and non-thyroidal pathways (e.g., direct gonadal disruption) .

Q. What structural analysis techniques resolve disordered perchlorate anions in crystalline complexes?

- Methodological Answer : Single-crystal X-ray diffraction with displacement ellipsoid modeling (30% probability level) can map disordered perchlorate groups. Symmetry operations (e.g., ′-x, -y+2, z′) help refine atomic positions, while isotopic labeling (e.g., ¹⁸O-perchlorate) enhances signal specificity in dynamic systems .

Q. How do environmental matrices affect perchlorate detection limits and stability?

- Methodological Answer : Soil and biota matrices require accelerated solvent extraction (ASE) to recover perchlorate, with PQLs elevated by 5–10× compared to aqueous samples. Stability studies show perchlorate degrades <5% in refrigerated samples over 7 days but degrades rapidly in UV-exposed environments. Include internal standards (e.g., ¹³C-perchlorate) for recovery correction .

Q. What experimental designs validate perchlorate’s non-thyroidal mechanisms in developmental toxicity?

- Methodological Answer : Use thyroidectomy models or thyroid receptor antagonists to isolate non-thyroidal effects. In stickleback studies, perchlorate caused gonadal hyperplasia (increased spermatogenic stages) despite normal T3/T4, implicating direct androgen pathway interference. Pair transcriptomic analysis (e.g., steroidogenic gene expression) with hormone profiling .

Data Contradiction and Synthesis

Q. Why do some studies report minimal morphological effects despite significant gonadal disruption?

- Methodological Answer : Morphological endpoints (e.g., external deformities) lack sensitivity compared to histological gonadal analysis. Prioritize histopathology grading systems (e.g., ovarian follicle staging) and molecular biomarkers (e.g., Cyp19a1 for aromatase activity) to capture subtle reproductive effects masked by thyroid compensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.